Fibronectin Receptor Peptide (124-131)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fibronectin Receptor Peptide (124-131) is a specific sequence derived from the larger fibronectin protein, which is a crucial component of the extracellular matrix. This peptide sequence plays a significant role in cell adhesion, migration, and wound healing processes. Fibronectin itself is a glycoprotein that interacts with cell surface receptors, such as integrins, to mediate various cellular functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fibronectin Receptor Peptide (124-131) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like HBTU or DIC.

Coupling: Activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods

Industrial production of Fibronectin Receptor Peptide (124-131) can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, recombinant DNA technology can be employed to produce larger quantities of the peptide by expressing it in microbial systems like E. coli.

Análisis De Reacciones Químicas

Types of Reactions

Fibronectin Receptor Peptide (124-131) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.

Substitution: Amino acid residues can be substituted to create peptide analogs with altered properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or TCEP in aqueous buffers.

Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.

Aplicaciones Científicas De Investigación

Fibronectin Receptor Peptide (124-131) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study protein-peptide interactions and peptide stability.

Biology: Investigated for its role in cell adhesion, migration, and wound healing.

Medicine: Explored as a therapeutic agent for promoting tissue repair and regeneration.

Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.

Mecanismo De Acción

Fibronectin Receptor Peptide (124-131) exerts its effects by binding to integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s ability to mimic the natural binding sites of fibronectin allows it to modulate cellular responses effectively.

Comparación Con Compuestos Similares

Similar Compounds

RGD Peptide: Another integrin-binding peptide derived from fibronectin.

Laminin Peptides: Peptides derived from laminin, another extracellular matrix protein.

Collagen Peptides: Peptides derived from collagen, involved in cell adhesion and tissue repair.

Uniqueness

Fibronectin Receptor Peptide (124-131) is unique due to its specific sequence and high affinity for integrin receptors. This specificity allows it to effectively mimic the natural functions of fibronectin, making it a valuable tool in research and therapeutic applications.

Actividad Biológica

Fibronectin receptor peptide (124-131) is a segment derived from fibronectin, a glycoprotein that plays a crucial role in cell adhesion, migration, and differentiation. This peptide has garnered attention in various biological and clinical studies due to its significant biological activities, particularly in the context of cell signaling and tissue engineering. This article provides an overview of the biological activity of the Fibronectin Receptor Peptide (124-131), supported by data tables, case studies, and detailed research findings.

Structure and Function of Fibronectin

Fibronectin is a high-molecular-weight glycoprotein found in the extracellular matrix (ECM) and plasma. It exists in two forms: soluble fibronectin in plasma and insoluble fibronectin in the ECM. The protein consists of several functional domains that mediate interactions with cells and other ECM components through integrins. The peptide sequence 124-131 corresponds to a specific region within fibronectin that is critical for binding to integrins, particularly α5β1 and αvβ3, which are essential for cell adhesion and migration processes.

Biological Activities

1. Cell Adhesion and Migration

The fibronectin receptor peptide (124-131) has been shown to enhance cell adhesion and migration. Studies indicate that this peptide can significantly increase the migratory capacity of fibroblasts when presented on substrates. For instance, fibroblasts cultured on surfaces coated with this peptide exhibited improved directional persistence during migration compared to controls lacking the peptide .

2. Integrin Activation

This peptide facilitates the activation of integrins, which are transmembrane receptors that mediate cell-extracellular matrix interactions. The binding of the fibronectin receptor peptide to integrins triggers intracellular signaling pathways that promote cytoskeletal rearrangement, leading to enhanced cell motility . Specifically, integrin α5β1 has been implicated in mediating these effects, as it binds preferentially to the 124-131 sequence.

3. Impact on Cell Proliferation

Research has demonstrated that the application of the fibronectin receptor peptide can influence cell proliferation rates. In vitro studies have shown that fibroblasts exposed to this peptide exhibit increased proliferation due to enhanced integrin signaling pathways that promote cell cycle progression .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cell Adhesion | Increased adherence | Binding to integrins α5β1 and αvβ3 |

| Cell Migration | Enhanced directional persistence | Activation of signaling pathways via integrin binding |

| Cell Proliferation | Increased proliferation | Promotion of cell cycle progression |

Case Studies

Case Study 1: Fibroblast Migration

In a study examining the effects of fibronectin receptor peptides on fibroblast migration, researchers found that when fibroblasts were cultured on substrates coated with the 124-131 peptide, they exhibited a significant increase in both speed and directionality of movement compared to those on uncoated surfaces. This suggests that the specific sequence within fibronectin plays a pivotal role in guiding cellular behavior during wound healing processes .

Case Study 2: Tissue Engineering Applications

Another investigation focused on utilizing the fibronectin receptor peptide in tissue engineering applications. The incorporation of this peptide into biomaterials enhanced cellular attachment and proliferation, demonstrating its potential as a bioactive component for scaffolds designed for tissue regeneration. The results indicated improved integration of engineered tissues with host tissues due to enhanced cellular responses mediated by this peptide .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of the fibronectin receptor peptide (124-131):

- Directional Persistence : The presence of this peptide significantly improves fibroblast directional persistence during migration, which is crucial for effective wound healing .

- Integrin Engagement : The interaction between the peptide and integrins not only promotes adhesion but also activates downstream signaling pathways essential for cellular responses .

- Therapeutic Potential : Given its role in enhancing cell migration and proliferation, this peptide shows promise as a therapeutic agent in regenerative medicine and wound healing strategies .

Propiedades

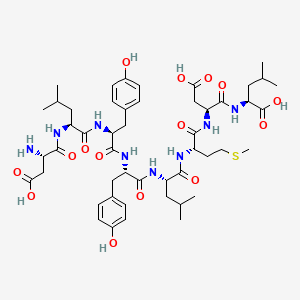

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H72N8O15S/c1-25(2)18-34(52-42(64)32(50)23-40(60)61)45(67)54-37(22-29-10-14-31(59)15-11-29)47(69)55-36(21-28-8-12-30(58)13-9-28)46(68)53-35(19-26(3)4)44(66)51-33(16-17-73-7)43(65)56-38(24-41(62)63)48(70)57-39(49(71)72)20-27(5)6/h8-15,25-27,32-39,58-59H,16-24,50H2,1-7H3,(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,69)(H,56,65)(H,57,70)(H,60,61)(H,62,63)(H,71,72)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIKONOIBPLGKP-FDISYFBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H72N8O15S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.